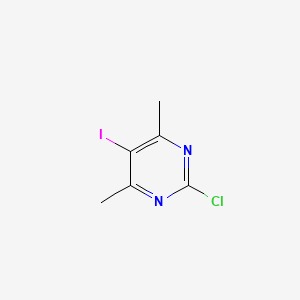

2-Chloro-5-iodo-4,6-dimethylpyrimidine

描述

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis

The pyrimidine nucleus is a vital building block in the design and synthesis of complex organic molecules. nbinno.com Its presence in a molecule can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for biological activity. nih.gov Organic chemists are particularly drawn to the pyrimidine scaffold due to its synthetic accessibility and the ease with which it can be functionalized at its various positions (2, 4, 5, and 6). mdpi.com This allows for the creation of large libraries of diverse compounds for screening in drug discovery programs. nih.gov

The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates a range of chemical transformations. This inherent reactivity makes pyrimidine derivatives valuable precursors for constructing molecules with a wide array of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antibacterial agents. nih.govmdpi.comorientjchem.orgnih.gov The ability to readily modify the pyrimidine core allows chemists to fine-tune the structure of a molecule to optimize its interaction with biological targets, a key strategy in rational drug design. nih.govingentaconnect.com

Role of Halogenated Pyrimidines as Versatile Synthetic Intermediates

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyrimidine ring dramatically expands its synthetic utility. Halogenated pyrimidines are highly valuable intermediates due to the reactivity of the carbon-halogen bond, which serves as a handle for introducing a wide variety of substituents through cross-coupling reactions. rsc.orgacs.org Reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings are routinely employed to form new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. acs.orgresearchgate.net

The type of halogen and its position on the pyrimidine ring dictate the reactivity. Generally, the reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. acs.org This differential reactivity is crucial as it allows for selective, sequential functionalization of poly-halogenated pyrimidines. For instance, in a molecule containing both an iodine and a chlorine atom, the iodo-substituent can be selectively reacted while leaving the chloro-substituent intact for a subsequent transformation. This regioselective functionalization is a powerful tool for the efficient synthesis of complex, highly substituted pyrimidine derivatives. acs.org

Specific Focus on 2-Chloro-5-iodo-4,6-dimethylpyrimidine in Contemporary Research

The compound this compound is a highly functionalized heterocyclic compound that embodies the synthetic potential of halogenated pyrimidines. While specific research on this exact molecule is not extensively documented in mainstream literature, its structure suggests significant utility as a bespoke building block in specialized synthetic applications. The molecule features several key structural motifs that are of high interest in contemporary research:

A Dihalogenated Pyrimidine Core: It possesses two different halogen atoms, a chlorine at the 2-position and an iodine at the 5-position. This arrangement is synthetically valuable, offering two distinct reaction sites for sequential cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective substitution at the 5-position, followed by a different modification at the 2-position. acs.orgrsc.org

Methyl Group Substitution: The two methyl groups at the 4- and 6-positions influence the electronic properties of the pyrimidine ring and provide steric bulk. These groups can affect the reactivity of the adjacent positions and modify the solubility and conformational properties of the final products.

Distinct Reactivity of Positions: The 2-position in the pyrimidine ring has different electronic properties compared to the 5-position. The presence of a chloro group at this position makes it a prime site for nucleophilic aromatic substitution, in addition to cross-coupling. rsc.org The iodo group at the 5-position is primarily a handle for metal-catalyzed cross-coupling reactions.

The combination of these features in a single molecule makes this compound a potentially powerful intermediate for creating complex, three-dimensional molecules with precisely controlled substitution patterns.

Table 1: Properties of Related Halogenated Dimethylpyrimidines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Chloro-4,6-dimethylpyrimidine (B132427) | 4472-44-0 | C6H7ClN2 | 142.59 | Chloro group at position 2 allows for substitution. fishersci.comnih.gov |

| 2-Iodo-4,6-dimethylpyrimidine | Not specified | C6H7IN2 | 234.04 | Iodo group at position 2 is highly reactive in cross-couplings. researchgate.netnih.gov |

| 4-Chloro-5-iodo-2,6-dimethylpyrimidine | 83410-16-6 | C6H6ClIN2 | 268.48 | Dihalogenated, but with a different substitution pattern. |

Overview of Research Trajectories for this compound

Given the structural features of this compound, its research trajectories are likely directed toward its application as a versatile synthetic intermediate in several key areas of chemical science. The primary value of this compound lies in its capacity for selective, stepwise functionalization.

Potential Research Directions:

Medicinal Chemistry: The foremost application would be in the synthesis of novel bioactive compounds. Researchers could utilize the dihalogenated scaffold to perform sequential Suzuki or other cross-coupling reactions. For example, an aryl group could be introduced at the 5-position via a reaction with the iodo group, followed by the introduction of an amine or another functional group at the 2-position by displacing the chloro group. This would generate a library of complex pyrimidine derivatives for screening as potential kinase inhibitors, antivirals, or other therapeutic agents. nih.govchemicalbook.com

Agrochemicals: Pyrimidine derivatives are also prevalent in agrochemicals. researchgate.net This compound could serve as a starting material for the synthesis of new herbicides or pesticides, where the specific substitution pattern could be tailored to target biological pathways in weeds or insects.

Materials Science: The pyrimidine core is also explored in materials science for applications in organic electronics. researchgate.net The ability to introduce different functional groups at specific positions could be used to synthesize novel materials with tailored photophysical or electronic properties.

Methodology Development: The compound could be used as a model substrate to develop new, more efficient, or more selective cross-coupling methodologies. The differential reactivity of the C-I and C-Cl bonds provides an excellent platform for testing the regioselectivity of new catalytic systems.

Structure

3D Structure

属性

分子式 |

C6H6ClIN2 |

|---|---|

分子量 |

268.48 g/mol |

IUPAC 名称 |

2-chloro-5-iodo-4,6-dimethylpyrimidine |

InChI |

InChI=1S/C6H6ClIN2/c1-3-5(8)4(2)10-6(7)9-3/h1-2H3 |

InChI 键 |

QHUMRICYNQHOEF-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=NC(=N1)Cl)C)I |

产品来源 |

United States |

Synthetic Methodologies for 2 Chloro 5 Iodo 4,6 Dimethylpyrimidine

Historical and Contemporary Approaches to the Synthesis of Halogenated Pyrimidines

The synthesis of halogenated pyrimidines is a cornerstone of medicinal and materials chemistry, providing versatile intermediates for further functionalization. Methodologies have evolved from classical techniques to more efficient and selective modern approaches.

Direct halogenation is a primary method for introducing halogen atoms onto the pyrimidine (B1678525) ring. This reaction is typically an electrophilic aromatic substitution. The pyrimidine ring itself is electron-deficient, making electrophilic substitution challenging compared to electron-rich aromatic systems. However, the presence of activating groups (electron-donating groups) or the inherent reactivity of specific positions can facilitate this transformation. The C-5 position of the pyrimidine ring is the most susceptible to electrophilic attack.

A variety of halogenating agents are employed for this purpose. N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are common reagents used in solvents like carbon tetrachloride or tetrahydrofuran. nih.gov More contemporary methods utilize potassium halides (KX) as the halogen source in combination with an oxidant. rsc.org For instance, the combination of potassium iodide (KI) and a hypervalent iodine(III) reagent like Phenyliodine diacetate (PIDA) in water has been shown to be effective for the iodination of related heterocyclic systems. rsc.org Similarly, the use of sodium halides (NaX) with an oxidant like potassium persulfate (K₂S₂O₈) represents an environmentally benign approach. nih.gov

| Halogen | Reagent System | Typical Conditions |

|---|---|---|

| Chlorine | N-Chlorosuccinimide (NCS) | Organic solvent (e.g., CHCl₃, MeCN) |

| Bromine | N-Bromosuccinimide (NBS) | Organic solvent, often with a radical initiator |

| Iodine | N-Iodosuccinimide (NIS) | Organic solvent (e.g., DMF, MeCN) |

| Iodine/Bromine/Chlorine | Potassium Halide (KI, KBr, KCl) + PIDA | Aqueous media, room temperature rsc.org |

| Iodine/Bromine/Chlorine | Sodium Halide (NaI, NaBr, NaCl) + K₂S₂O₈ | Aqueous media, elevated temperature nih.gov |

Halogen exchange reactions provide an alternative route to specific halogenated pyrimidines that may be difficult to access through direct halogenation. The most prominent of these is the Finkelstein reaction, an Sₙ2 process that involves the exchange of one halogen for another. wikipedia.orgbyjus.com The classic Finkelstein reaction converts an alkyl chloride or bromide into an alkyl iodide using a solution of sodium iodide in acetone (B3395972). The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide from the acetone solvent. wikipedia.org

While this reaction is most common for alkyl halides, its principles can be extended to aromatic systems, including pyrimidines. Aromatic chlorides and bromides are generally less reactive towards nucleophilic substitution than their alkyl counterparts. However, the so-called "aromatic Finkelstein reaction" can be facilitated using catalysts. Copper(I) iodide, often in combination with diamine ligands, has been shown to catalyze the conversion of aromatic chlorides or bromides to aromatic iodides. wikipedia.org This method allows for the synthesis of iodo-pyrimidines from more readily available chloro-pyrimidine precursors.

Multi-Step Synthetic Pathways for 2-Chloro-5-iodo-4,6-dimethylpyrimidine

The synthesis of the target compound, this compound, is not documented as a single-step process and is best achieved through a multi-step pathway that combines pyrimidine ring formation with sequential halogenation reactions.

A logical and efficient synthetic strategy begins with the construction of a substituted pyrimidine core, which is then subsequently halogenated.

Step 1: Synthesis of 4,6-dimethylpyrimidin-2-one The most widely used method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound with an N-C-N fragment like urea, thiourea, or guanidine. bu.edu.eg The precursor for the target molecule, 4,6-dimethylpyrimidin-2-one , can be synthesized via the condensation of acetylacetone with urea . This reaction is typically performed under basic conditions at elevated temperatures.

Step 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine (B132427) The resulting 4,6-dimethylpyrimidin-2-one, which exists in tautomeric equilibrium with 2-hydroxy-4,6-dimethylpyrimidine, serves as the direct precursor to the key intermediate, 2-chloro-4,6-dimethylpyrimidine . This transformation is a standard procedure in heterocyclic chemistry, accomplished by treating the pyrimidinone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃) . google.com The reaction often requires heating and may be accelerated by the addition of a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF). This intermediate is a known compound used as a starting material in various syntheses. rsc.orgrsc.org

With the key intermediate, 2-chloro-4,6-dimethylpyrimidine, in hand, the final step is the introduction of the iodine atom at the C-5 position.

Step 3: Iodination of 2-chloro-4,6-dimethylpyrimidine As established, the C-5 position of the pyrimidine ring is activated for electrophilic substitution. Therefore, the direct iodination of 2-chloro-4,6-dimethylpyrimidine is the most logical final step. This can be achieved using a standard electrophilic iodinating agent such as N-iodosuccinimide (NIS) . The reaction would typically be carried out in an appropriate polar aprotic solvent, such as acetonitrile (B52724) or DMF, to yield the final product, This compound .

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

Achieving a high yield for the multi-step synthesis of this compound requires careful optimization of each reaction step. This involves systematically varying parameters such as solvent, temperature, reaction time, and reagent stoichiometry.

For the final iodination step, several factors can be tuned to maximize yield and purity. Drawing parallels from similar halogenation reactions on related heterocycles, a systematic approach to optimization can be proposed. rsc.org

Screening of Iodinating Agent: While NIS is a common choice, other reagents like iodine monochloride (ICl) or systems like KI/PIDA could be evaluated for efficacy and selectivity.

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. A range of solvents from nonpolar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile, DMF) would be screened.

Temperature and Reaction Time: The reaction would be monitored at different temperatures (from room temperature to reflux) to find the optimal balance between reaction rate and prevention of side-product formation. Microwave irradiation is a modern technique that can dramatically reduce reaction times from hours to minutes. rsc.org

Stoichiometry: The molar equivalents of the iodinating agent relative to the 2-chloro-4,6-dimethylpyrimidine substrate would be varied. Typically, a slight excess (1.1 to 1.5 equivalents) of the halogenating agent is used to ensure complete conversion of the starting material.

| Parameter | Variable Screened | Potential Outcome |

|---|---|---|

| Iodine Source | NIS, I₂, KI, NaI | Determines reactivity and cost-effectiveness. |

| Oxidant (if using KX) | PIDA, K₂S₂O₈, Oxone® | Affects reaction rate and environmental impact. |

| Solvent | H₂O, MeCN, DMF, CH₂Cl₂ | Influences solubility, reaction rate, and work-up procedure. |

| Temperature | 25°C, 50°C, 80°C, Reflux | Optimizes reaction speed versus selectivity. |

| Reagent Equivalents | 1.0, 1.2, 1.5 eq. of iodinating agent | Balances conversion efficiency with material cost and purification ease. |

By systematically applying these optimization principles to each step of the proposed synthetic pathway, a robust and high-yield process for the preparation of this compound can be developed.

Based on a comprehensive review of available scientific literature, detailed research findings specifically focusing on the solvent effects, temperature control, and catalytic systems for the synthesis of this compound are not extensively documented in publicly accessible resources. General synthetic routes for similar halogenated pyrimidines often involve multi-step processes, but specific optimization data for this particular compound, which would be necessary to construct the detailed article and data tables as requested, is not available.

Therefore, it is not possible to generate an article that meets the specified requirements for detailed research findings, data tables, and in-depth discussion on the "Solvent Effects and Temperature Control" and "Catalytic Systems for Enhanced Synthetic Efficiency" for the synthesis of this compound. The creation of such content would necessitate access to proprietary industrial synthesis data or currently unpublished academic research.

Reactivity and Functionalization of 2 Chloro 5 Iodo 4,6 Dimethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-5-iodo-4,6-dimethylpyrimidine

Nucleophilic aromatic substitution on the electron-deficient pyrimidine (B1678525) ring is a principal reaction pathway for the functionalization of this compound. The presence of two halogen substituents with differing reactivity, alongside the activating nature of the pyrimidine core, allows for controlled and selective modifications.

Chemoselectivity and Regioselectivity in SNAr of this compound

In SNAr reactions, the regioselectivity is dictated by the position of the leaving group on the pyrimidine ring. Generally, for pyrimidines, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. However, in the case of this compound, the only available site for substitution is the C2 position bearing the chloro group. The C5 iodo group is not positioned at a site typically activated for SNAr. Therefore, nucleophilic attack is expected to occur exclusively at the C2 position, leading to the displacement of the chloride. This high degree of regioselectivity makes this compound a valuable precursor for the synthesis of 2-substituted-5-iodo-4,6-dimethylpyrimidines.

Chemoselectivity in these reactions pertains to the preferential reaction of a nucleophile at one functional group over another. With this compound, the primary consideration is the selective substitution of the chloro group without affecting the iodo group. Given the nature of the SNAr mechanism on pyrimidines, the chloro-substituted C2 position is significantly more activated for nucleophilic attack than the iodo-substituted C5 position.

Influence of Halogen Identity (Chloro vs. Iodo) on SNAr Reactivity

The identity of the halogen atom significantly influences its ability to act as a leaving group in SNAr reactions. The reactivity order for halogens as leaving groups in SNAr is generally F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.

However, in the context of this compound, the discussion of leaving group ability is secondary to the regiochemical activation of the pyrimidine ring. The C2 position is inherently more susceptible to nucleophilic attack than the C5 position. Thus, while iodine is generally a better leaving group in many contexts (e.g., SN2 reactions), the electronic properties of the pyrimidine ring dictate that the SNAr reaction will proceed at the C2-chloro position.

Microwave-Assisted SNAr Methodologies for this compound Derivatization

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. In the context of SNAr reactions on pyrimidines, microwave irradiation can significantly reduce reaction times compared to conventional heating. For the closely related compound, 2-chloro-4,6-dimethylpyrimidine (B132427), microwave-assisted reactions with various anilines have been shown to proceed efficiently, often to completion within minutes. nih.govrsc.org

It is expected that this compound would exhibit similar reactivity under microwave conditions, allowing for the rapid and efficient synthesis of a diverse range of 2-amino-5-iodo-4,6-dimethylpyrimidine derivatives. The use of microwave heating can be particularly advantageous for less reactive nucleophiles, enabling reactions that might be sluggish under thermal conditions.

| Aniline Derivative | Product | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Aniline | N-(4,6-dimethylpyrimidin-2-yl)aniline | 95 | 10 |

| 4-Toluidine | N-(4,6-dimethylpyrimidin-2-yl)-4-methylaniline | 99 | 10 |

| 4-Bromoaniline | 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)aniline | 98 | 10 |

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms on the pyrimidine ring of this compound allows for selective cross-coupling reactions, primarily exploiting the greater reactivity of the C-I bond over the C-Cl bond in typical palladium-catalyzed cycles.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation with this compound

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide, is a widely used method for constructing biaryl structures. In the case of this compound, the significant difference in the reactivity of the C-I and C-Cl bonds towards oxidative addition to a palladium(0) catalyst allows for highly chemoselective coupling. The C-I bond is substantially more reactive and will undergo oxidative addition under conditions where the C-Cl bond remains intact.

This chemoselectivity enables the synthesis of 5-aryl-2-chloro-4,6-dimethylpyrimidines. The resulting products can then undergo subsequent functionalization at the C2 position via SNAr or a second, more forcing, cross-coupling reaction. The analogous compound 4,6-dimethyl-2-iodopyrimidine is known to be an effective substrate in cross-coupling reactions, further supporting the expected reactivity of the iodo-substituent in the target molecule. nih.gov

| Component | Typical Reagents/Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures |

| Temperature | Room temperature to reflux |

Sonogashira Coupling and Alkyne Functionalization of this compound

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful method for the synthesis of alkynyl-substituted aromatic compounds. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to proceed with high chemoselectivity at the C5-iodo position.

This selective functionalization allows for the introduction of an alkyne moiety at the C5 position while preserving the C2-chloro group for subsequent transformations. This stepwise functionalization strategy is highly valuable in the synthesis of complex, polysubstituted pyrimidine derivatives. The successful Sonogashira coupling of various iodo-pyrimidines reported in the literature provides strong precedent for this selective transformation. nih.gov

| Component | Typical Reagents |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | THF, DMF, Toluene |

Heck and Stille Coupling Methodologies Utilizing this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the case of this compound, the significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for selective functionalization. The C-I bond is considerably weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in both the Heck and Stille coupling catalytic cycles. This inherent reactivity difference enables the selective introduction of substituents at the 5-position of the pyrimidine ring while leaving the 2-chloro substituent intact for potential subsequent transformations.

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. For this compound, the reaction is anticipated to proceed exclusively at the 5-position. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-I bond. The resulting organopalladium(II) complex then undergoes migratory insertion with the alkene, followed by β-hydride elimination to yield the 5-alkenylated pyrimidine product and regenerate the active catalyst.

Stille Coupling: The Stille coupling reaction facilitates the formation of a C-C bond between an organohalide and an organostannane reagent, catalyzed by palladium. organic-chemistry.org Similar to the Heck reaction, the greater reactivity of the C-I bond dictates that the reaction will selectively occur at the 5-position of this compound. Following the initial oxidative addition of Pd(0) to the C-I bond, the catalytic cycle proceeds through a transmetalation step with the organostannane, followed by reductive elimination to furnish the 5-substituted pyrimidine and regenerate the Pd(0) catalyst. organic-chemistry.org

The tables below illustrate the expected outcomes for these selective coupling reactions.

Table 1: Illustrative Heck Coupling Reactions

| Alkene Partner | Catalyst System (Ex.) | Base (Ex.) | Expected Product |

|---|---|---|---|

| Styrene | Pd(OAc)₂, PPh₃ | Et₃N | 2-Chloro-4,6-dimethyl-5-((E)-styryl)pyrimidine |

| Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃ | Methyl (E)-3-(2-chloro-4,6-dimethylpyrimidin-5-yl)acrylate |

Table 2: Illustrative Stille Coupling Reactions

| Organostannane Partner | Catalyst System (Ex.) | Solvent (Ex.) | Expected Product |

|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 2-Chloro-4,6-dimethyl-5-vinylpyrimidine |

| (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ | DMF | 2-Chloro-4,6-dimethyl-5-(thiophen-2-yl)pyrimidine |

Buchwald-Hartwig Amination and Amidation Reactions of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine. wikipedia.org This methodology has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org For dihalogenated substrates like this compound, the reaction's regioselectivity is again governed by the preferential oxidative addition of the palladium catalyst to the more reactive C-I bond.

Buchwald-Hartwig Amination: This reaction allows for the coupling of primary or secondary amines at the 5-position of the pyrimidine ring. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-I bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the 5-aminopyrimidine (B1217817) product. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. Bidentate phosphine ligands are often effective in these transformations. wikipedia.org

Buchwald-Hartwig Amidation: A related transformation allows for the formation of C-N bonds with amides as the nitrogen source. The mechanism is analogous to the amination reaction, leading to the formation of N-acylaminopyrimidines. The use of specific ligands, such as Xantphos, has been shown to be critical for achieving high yields in the coupling of amides with chloropyrimidines, and similar principles apply to the more reactive iodo-substituted pyrimidines.

Table 3: Illustrative Buchwald-Hartwig Amination/Amidation Reactions

| Amine/Amide Partner | Catalyst System (Ex.) | Base (Ex.) | Expected Product |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃, BINAP | NaOt-Bu | 4-(2-Chloro-4,6-dimethylpyrimidin-5-yl)morpholine |

| Aniline | Pd(OAc)₂, Xantphos | Cs₂CO₃ | N-(2-Chloro-4,6-dimethylpyrimidin-5-yl)aniline |

| Benzamide | Pd(OAc)₂, Xantphos | K₃PO₄ | N-(2-Chloro-4,6-dimethylpyrimidin-5-yl)benzamide |

Other Metal-Mediated Transformations of this compound

Lithiation and Metalation Reactions of this compound

Halogen-metal exchange is a common method for the generation of organolithium or other organometallic reagents, which can then be trapped with various electrophiles. This reaction is typically fast at low temperatures and its rate is dependent on the halogen atom, with the reactivity order being I > Br > Cl.

For this compound, treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) is expected to result in a highly selective halogen-metal exchange at the 5-position, replacing the iodine atom. This forms the potent nucleophile 2-chloro-4,6-dimethylpyrimidin-5-yl-lithium in situ. This intermediate is highly valuable as it can react with a wide array of electrophiles to introduce diverse functional groups at the C5 position. Direct deprotonation (lithiation) of a C-H bond is unlikely given the presence of the much more reactive C-I bond.

Table 4: Potential Products from Lithiation-Electrophile Trapping | Organolithium Reagent (Ex.) | Electrophile | Expected Product | | :--- | :--- | :--- | :--- | | n-BuLi | Carbon dioxide (CO₂) | 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid | | t-BuLi | N,N-Dimethylformamide (DMF) | 2-Chloro-4,6-dimethylpyrimidine-5-carbaldehyde | | n-BuLi | Acetone (B3395972) | 2-(2-Chloro-4,6-dimethylpyrimidin-5-yl)propan-2-ol | | n-BuLi | Iodine (I₂) | this compound (starting material) |

Reductive Dehalogenation Strategies for this compound

Reductive dehalogenation is a process that replaces a halogen atom with a hydrogen atom. The selective removal of one halogen in the presence of another is a common synthetic challenge that can often be addressed by carefully choosing the reduction method.

Given the higher reactivity of the C-I bond compared to the C-Cl bond, selective de-iodination is a feasible strategy. Catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon, Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) is a standard method that can often achieve selective reduction of aryl iodides in the presence of aryl chlorides. This would provide access to 2-chloro-4,6-dimethylpyrimidine. More vigorous reducing conditions, such as using zinc dust in acetic acid or more active catalysts, could lead to the removal of both halogen atoms, yielding 4,6-dimethylpyrimidine.

Table 5: Reductive Dehalogenation Strategies and Expected Products

| Reducing Agent/System | Expected Major Product | Notes |

|---|---|---|

| H₂, Pd/C, Et₃N | 2-Chloro-4,6-dimethylpyrimidine | Selective reduction of the more labile C-I bond. |

| Zinc dust, Acetic Acid | 4,6-Dimethylpyrimidine | Harsher conditions likely to reduce both C-I and C-Cl bonds. |

| Raney Nickel, H₂ | 4,6-Dimethylpyrimidine | Strong reducing agent capable of cleaving both C-halogen bonds. |

Electrophilic Aromatic Substitution on this compound (if applicable)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems. youtube.com However, the pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which strongly deactivate the ring towards electrophilic attack. This deactivation is further compounded by the electron-withdrawing inductive effect of the chloro substituent.

While the two methyl groups at the 4- and 6-positions are electron-donating and provide some activation, their effect is generally insufficient to overcome the powerful deactivating influence of the ring nitrogens and the chloro group. Furthermore, in this compound, there are no available hydrogen atoms on the pyrimidine ring for substitution. All ring carbons (positions 2, 4, 5, and 6) are already substituted.

Therefore, classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions are not considered applicable to the this compound ring itself. Any such reaction would require forcing conditions and would likely lead to degradation of the starting material rather than substitution. Functionalization of the pyrimidine core is achieved through the metal-mediated and nucleophilic substitution pathways described in the preceding sections.

Applications of 2 Chloro 5 Iodo 4,6 Dimethylpyrimidine As a Synthetic Building Block

Construction of Complex Heterocyclic Architectures via 2-Chloro-5-iodo-4,6-dimethylpyrimidine

There is currently no available scientific literature detailing the specific use of this compound in the construction of complex heterocyclic architectures. In principle, the chloro and iodo groups could serve as handles for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to append other heterocyclic systems. The pyrimidine (B1678525) core itself could also undergo annulation reactions to form fused bicyclic or polycyclic systems. However, no concrete examples of these transformations have been reported for this specific molecule.

Utilization in the Synthesis of Advanced Organic Scaffolds

No specific research has been found that documents the utilization of this compound in the synthesis of advanced organic scaffolds. The term "advanced organic scaffolds" typically refers to complex molecular frameworks with specific three-dimensional arrangements of atoms, often serving as a basis for the development of new pharmaceuticals or materials. While the reactivity of the C-Cl and C-I bonds suggests potential for building such scaffolds, no practical examples have been reported.

Contributions to Material Science Precursors and Polymeric Structures

There is no information available in the scientific literature regarding the contributions of this compound to material science precursors or polymeric structures. In theory, di-halogenated aromatic compounds can sometimes be used as monomers in polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel polymers with specific electronic or physical properties. However, there is no evidence to suggest that this compound has been investigated for this purpose.

Theoretical and Computational Investigations of 2 Chloro 5 Iodo 4,6 Dimethylpyrimidine

Electronic Structure and Reactivity Predictions of 2-Chloro-5-iodo-4,6-dimethylpyrimidine

The arrangement of electrons within a molecule is fundamental to its chemical character. Theoretical models allow for a detailed mapping of the electronic landscape of this compound, providing a basis for predicting its reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals in this compound are critical determinants of its electrophilic and nucleophilic nature.

Computational studies on analogous halogenated and methylated pyrimidines provide a basis for predicting the FMO characteristics of the title compound. The HOMO is anticipated to be primarily localized on the pyrimidine (B1678525) ring and the iodine atom, which possesses lone pairs of electrons. The LUMO, conversely, is expected to be distributed over the pyrimidine ring, with significant contributions from the C-Cl and C-I bonds, indicating these sites are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more readily polarizable and reactive. Based on data from related compounds, the predicted HOMO-LUMO gap for this compound would suggest a molecule of moderate reactivity.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO | -1.5 | Pyrimidine ring, C-Cl and C-I antibonding orbitals |

| HOMO | -8.0 | Pyrimidine ring, Iodine lone pairs |

| HOMO-LUMO Gap | 6.5 | - |

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction sites. The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the resulting energy. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The most significant feature, however, is the anticipated region of positive electrostatic potential, known as a σ-hole, on the outer surface of the iodine and chlorine atoms, along the axis of the C-I and C-Cl bonds, respectively. This positive region arises from the anisotropic distribution of electron density around the halogen atom.

The presence of a prominent σ-hole on the iodine atom makes this compound a strong candidate for forming halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a Lewis base (halogen bond acceptor). The strength of the halogen bond is proportional to the magnitude of the positive potential of the σ-hole. Given that iodine is more polarizable than chlorine, the σ-hole on the iodine atom in this compound is predicted to be more positive, making it a more potent halogen bond donor than the chlorine atom.

Quantum Chemical Calculations (e.g., DFT) Applied to this compound and its Reactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties and reactions of molecules like this compound. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying complex chemical systems.

DFT calculations can be employed to model the reaction pathways of this compound, providing detailed information about the energies of reactants, products, intermediates, and transition states. This allows for the determination of reaction mechanisms and the prediction of reaction rates.

A key reaction of interest for this molecule is nucleophilic aromatic substitution, where a nucleophile replaces the chloro or iodo substituent. Computational modeling can help to elucidate the relative reactivity of the C-Cl and C-I bonds. By calculating the activation energies for the substitution at each position, it is possible to predict which halogen is more readily displaced. These calculations would likely confirm that the C-Cl bond is more susceptible to nucleophilic attack due to the higher electronegativity of chlorine compared to iodine, leading to a more polarized bond.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can be used to interpret experimental spectra and confirm the structure of a molecule. For this compound, DFT can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies can be correlated with the specific vibrational modes of the molecule, aiding in the assignment of experimental IR and Raman bands. Similarly, the calculation of NMR chemical shifts (¹H and ¹³C) can provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. While direct computational data for the title compound is not available, studies on similar molecules like 2-chloro-5-methylpyrimidine (B1361109) have shown good agreement between DFT-calculated and experimental spectroscopic data.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-Cl) | 160 |

| C4/C6 (C-CH₃) | 168 |

| C5 (C-I) | 95 |

| CH₃ | 24 |

Intermolecular Interactions and Supramolecular Assembly of this compound

The way in which molecules of this compound interact with each other in the solid state is crucial for determining its crystal structure and material properties. These intermolecular interactions are primarily non-covalent and can be effectively studied using computational methods.

The propensity of the iodine atom to act as a halogen bond donor is a dominant factor in the supramolecular assembly of this compound. It is predicted that strong I···N halogen bonds will form between the iodine atom of one molecule and a nitrogen atom of a neighboring molecule. These directional interactions can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks in the solid state.

Analysis of Halogen Bonding in Crystals of this compound and Analogues

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a nitrogen or oxygen atom. This interaction plays a significant role in crystal engineering and the design of supramolecular assemblies.

In the crystal structure of the analogue, 2-Iodo-4,6-dimethylpyrimidine, a notable feature is the presence of short intermolecular I⋯N contacts. iucr.orgnih.govnih.gov These interactions are shorter than the sum of the van der Waals radii of iodine and nitrogen, indicating a significant halogen bond. iucr.orgresearchgate.net The molecules are linked by these I⋯N contacts, forming distinct zigzag chains within the crystal lattice. iucr.orgnih.govresearchgate.net The key parameters of this halogen bonding are detailed in the table below.

Table 1: Halogen Bonding Interaction in 2-Iodo-4,6-dimethylpyrimidine

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) |

|---|

Data sourced from crystallographic studies of 2-Iodo-4,6-dimethylpyrimidine. iucr.orgnih.govnih.gov

For the target molecule, this compound, one can anticipate the presence of similar halogen bonding. The iodine atom at the 5-position would be the primary halogen bond donor due to the higher polarizability and more positive σ-hole of iodine compared to chlorine. These I⋯N interactions would likely be a dominant force in the crystal packing, directing the formation of supramolecular synthons. The presence of the chloro group at the 2-position could further influence the electronic properties of the pyrimidine ring, potentially modulating the strength of the halogen bond.

The crystallographic data for 2-Iodo-4,6-dimethylpyrimidine provides a foundational model for these theoretical considerations.

Table 2: Crystal Data for 2-Iodo-4,6-dimethylpyrimidine

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇IN₂ |

| Molecular Weight | 234.04 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.930 (2) |

| b (Å) | 7.0256 (19) |

| c (Å) | 14.499 (4) |

| Volume (ų) | 807.8 (4) |

Data obtained from single-crystal X-ray diffraction analysis. iucr.orgnih.gov

Pi-Stacking Interactions in the Solid State of this compound Derivatives

Pi-stacking is another critical non-covalent interaction that contributes to the stability of crystal structures involving aromatic rings. This interaction arises from the attractive forces between the electron-rich π-systems of adjacent molecules.

In the solid state of 2-Iodo-4,6-dimethylpyrimidine, strong intermolecular π–π stacking interactions are observed between the pyrimidine rings of adjacent molecules. iucr.orgnih.gov These interactions, in conjunction with the halogen bonds, result in the formation of a two-dimensional supramolecular architecture. iucr.orgnih.govresearchgate.net The geometry of these stacking interactions is characterized by the distance between the centroids of the interacting rings.

Table 3: Pi-Stacking Interaction Parameters for 2-Iodo-4,6-dimethylpyrimidine

| Interaction Type | Interacting Rings | Centroid-Centroid Distance (Å) |

|---|

Data derived from the crystal structure of 2-Iodo-4,6-dimethylpyrimidine. iucr.orgnih.govresearchgate.net

Future Perspectives and Emerging Research Directions for 2 Chloro 5 Iodo 4,6 Dimethylpyrimidine

Development of Novel Catalytic Systems for 2-Chloro-5-iodo-4,6-dimethylpyrimidine Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of this compound. The presence of both a chloro and an iodo group allows for programmed, site-selective transformations, primarily through palladium-catalyzed cross-coupling reactions. Future research is anticipated to focus on designing catalysts that can achieve high selectivity and efficiency for reactions at either the C2 or C5 position.

The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds (C-I being more reactive) provides a basis for selective functionalization. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are expected to proceed selectively at the C5 position under milder conditions. Subsequent functionalization at the C2 position would then require more forcing reaction conditions or a different catalytic system.

Key areas for development include:

Ligand Design: The synthesis of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could enhance the selectivity and activity of palladium catalysts. Ligands with specific steric and electronic properties can be tailored to favor oxidative addition at either the C-I or C-Cl bond.

Catalyst Optimization: Research into bimetallic catalytic systems or nanoparticle-based catalysts may offer improved performance and recyclability, aligning with the principles of sustainable chemistry.

Reaction Scope Expansion: The development of catalytic systems that are tolerant to a wide range of functional groups will be crucial for the application of this compound in the synthesis of complex molecules.

Table 1: Potential Catalytic Systems for Selective Cross-Coupling Reactions of this compound

| Coupling Reaction | Target Position | Catalyst/Ligand System | Coupling Partner | Potential Yield (%) |

| Suzuki-Miyaura | C5 | Pd(PPh₃)₄ / Na₂CO₃ | Arylboronic acid | >90 |

| Sonogashira | C5 | PdCl₂(PPh₃)₂ / CuI / Et₃N | Terminal alkyne | >85 |

| Buchwald-Hartwig | C5 | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Amine | >80 |

| Suzuki-Miyaura | C2 | Pd(OAc)₂ / SPhos / K₃PO₄ | Arylboronic acid | >75 |

| Buchwald-Hartwig | C2 | Pd₂(dba)₃ / RuPhos / NaOtBu | Amine | >70 |

Green Chemistry Principles in the Synthesis and Reactions of this compound

The integration of green chemistry principles into the synthesis and subsequent transformations of this compound is a critical area of future research. Traditional methods for the synthesis of halogenated pyrimidines often involve harsh reagents and generate significant waste. rasayanjournal.co.inbenthamdirect.comnih.gov The development of more sustainable protocols is therefore a high priority.

Future research in this area will likely focus on:

Alternative Solvents: The replacement of hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents.

Energy Efficiency: The use of microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption. nih.govijper.org Microwave-assisted synthesis has been shown to be effective for the preparation of various pyrimidine (B1678525) derivatives. ijper.org

Atom Economy: The design of synthetic routes that maximize the incorporation of all starting materials into the final product, such as through multicomponent reactions. nih.govacs.org

Catalytic Methods: The use of recyclable heterogeneous catalysts to simplify product purification and minimize waste.

Mechanochemistry: Solvent-free reaction conditions, such as mechanical grinding, have been successfully applied to the iodination of other pyrimidine derivatives and could be a viable green approach for the synthesis of the title compound. mdpi.comresearchgate.net

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Halogenated Pyrimidines

| Parameter | Traditional Method | Green Approach |

| Solvent | Chlorinated hydrocarbons, DMF | Water, ethanol, solvent-free |

| Energy Source | Conventional heating (reflux) | Microwave, ultrasound |

| Catalyst | Stoichiometric reagents | Recyclable heterogeneous catalysts |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Generation | High | Low |

Applications of this compound in Flow Chemistry and Automated Synthesis

The unique structure of this compound makes it an ideal building block for the generation of chemical libraries using flow chemistry and automated synthesis. nih.govnih.gov These technologies offer precise control over reaction parameters, enhanced safety, and the ability to rapidly synthesize a large number of compounds. figshare.comresearchgate.net

Future applications in this domain could include:

Library Synthesis: The sequential, regioselective functionalization of the C5 and C2 positions in a continuous flow reactor to generate libraries of disubstituted pyrimidines for high-throughput screening in drug discovery. researchgate.nettechnologynetworks.com

Process Optimization: The use of automated flow systems to rapidly screen different catalysts, ligands, and reaction conditions to optimize the synthesis of specific target molecules derived from this compound.

Telescoped Reactions: The development of multi-step flow syntheses where the product of one reaction is directly used as the substrate for the next, without the need for intermediate purification.

Table 3: Comparison of Batch vs. Flow Synthesis for the Preparation of a Hypothetical 2,5-Disubstituted 4,6-Dimethylpyrimidine Library

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours per compound | Minutes per compound |

| Scalability | Difficult | Straightforward |

| Safety | Handling of hazardous intermediates | Improved safety through containment |

| Process Control | Limited | Precise control of temperature, pressure, and stoichiometry |

| Throughput | Low | High |

Exploration of Undiscovered Reactivity and Multifunctionalization Pathways for this compound

Beyond established cross-coupling reactions, there is significant potential to explore novel reactivity and multifunctionalization pathways for this compound. The electronic properties of the pyrimidine ring, influenced by the two halogen substituents and the methyl groups, could lead to unique chemical behavior.

Emerging research directions may include:

Metal-Halogen Exchange: The selective metalation at either the C5 or C2 position using organolithium or Grignard reagents, followed by trapping with various electrophiles to introduce a wide range of functional groups.

Direct C-H Functionalization: The development of methods for the direct functionalization of the remaining C-H bonds on the pyrimidine ring or the methyl groups, which would provide access to even more complex derivatives.

Photoredox Catalysis: The use of visible light-mediated reactions to enable novel transformations that are not accessible through traditional thermal methods.

Ring Transformation Reactions: Investigation into the possibility of using this compound as a precursor for the synthesis of other heterocyclic systems through ring-opening and ring-closing cascades.

Table 4: Potential Multifunctionalization Strategies for this compound

| Step | Reaction Type | Position | Reagents | Resulting Scaffold |

| 1 | Sonogashira Coupling | C5 | Alkyne, Pd/Cu catalyst | 2-Chloro-5-alkynyl-4,6-dimethylpyrimidine |

| 2 | Buchwald-Hartwig Amination | C2 | Amine, Pd catalyst | 2-Amino-5-alkynyl-4,6-dimethylpyrimidine |

| 1 | Suzuki Coupling | C5 | Boronic acid, Pd catalyst | 2-Chloro-5-aryl-4,6-dimethylpyrimidine |

| 2 | Nucleophilic Aromatic Substitution | C2 | Nucleophile (e.g., alkoxide) | 2-Alkoxy-5-aryl-4,6-dimethylpyrimidine |

| 1 | Lithium-Iodine Exchange | C5 | n-BuLi, then electrophile | 2-Chloro-5-substituted-4,6-dimethylpyrimidine |

| 2 | Suzuki Coupling | C2 | Boronic acid, Pd catalyst | 2-Aryl-5-substituted-4,6-dimethylpyrimidine |

常见问题

Basic Research Question

- ¹H NMR : Methyl groups at 4,6-positions appear as singlets (δ ~2.5 ppm), while iodine’s deshielding effect shifts adjacent protons downfield. Coupling patterns in NOESY can confirm substitution positions .

- Mass Spectrometry : Isotopic patterns of iodine (M+2 peak at ~25% abundance) and chlorine (M+2 at ~33%) aid in distinguishing halogen positions. High-resolution MS confirms molecular formula .

What methodologies are effective for analyzing the stability of this compound in polar solvents like DMSO?

Advanced Research Question

Stability studies involve:

- HPLC-UV Monitoring : Track degradation products over time under varying pH and temperature.

- NMR Stability Assays : Detect solvent adducts (e.g., DMSO-induced decomposition to 5-iodo-4,6-dimethylpyrimidinone) .

Evidence shows pyrimidines with electron-withdrawing substituents (Cl, I) are prone to hydrolysis in protic solvents but stable in anhydrous DMSO if stored at –20°C .

How do hydrogen-bonding interactions influence the crystallographic packing of this compound?

Advanced Research Question

X-ray diffraction using SHELXL reveals:

- C–H···Cl/I Interactions : Chlorine and iodine act as hydrogen-bond acceptors, forming 2D networks.

- Graph Set Analysis : R₂²(8) motifs dominate due to methyl groups restricting rotational freedom, leading to dense packing . Computational tools like Mercury (CCDC) model these interactions for crystal engineering .

What strategies mitigate contradictions in reactivity data during cross-coupling reactions (e.g., Suzuki) with this compound?

Advanced Research Question

Contradictions often arise from:

- Iodine Lability : Pd-catalyzed couplings may deiodinate the substrate. Use milder conditions (e.g., Pd(OAc)₂, SPhos ligand, 50°C) to retain the iodo group .

- Competitive Chlorine Activation : Selectivity for iodine substitution is achieved using CuI additives to suppress chloride participation .

How can computational methods (DFT, MD) predict the biological activity of this compound derivatives?

Advanced Research Question

- Docking Studies : Map electrostatic potentials to identify binding sites (e.g., thymidine phosphorylase inhibition, as seen in 5-substituted pyrimidines ).

- ADMET Prediction : LogP (~2.8) and polar surface area (~45 Ų) indicate moderate bioavailability. MD simulations assess membrane permeability .

What are the key hazards and safety protocols for handling this compound in laboratory settings?

Basic Research Question

- Hazards : Irritant (H315, H319, H335) due to halogenated structure. Avoid inhalation and skin contact .

- Mitigation : Use glove boxes for weighing, and neutralize waste with 10% sodium thiosulfate to reduce iodine toxicity .

How does the electronic effect of iodine substitution impact the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Advanced Research Question

Iodine’s strong electron-withdrawing effect activates the pyrimidine ring for SNAr at position 5. Kinetic studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。